Species-Selective UT-B Inhibition: Rat vs. Mouse Potency Differential
This compound inhibits rat UT-B with an IC50 of 200 nM but shows negligible activity against mouse UT-B (IC50 >10,000 nM), yielding a selectivity ratio of >50-fold. [1] This species preference is a critical differentiation parameter when selecting a UT-B inhibitor for preclinical diuretic studies, as many in-class compounds lack this level of selectivity or show different species bias. [2]
| Evidence Dimension | Species-dependent inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Rat UT-B IC50: 200 nM; Mouse UT-B IC50: >10,000 nM |
| Comparator Or Baseline | Mouse UT-B (same compound, different species ortholog) |
| Quantified Difference | >50-fold selectivity for rat over mouse UT-B |
| Conditions | Erythrocyte osmotic lysis-based high-throughput screening assay; incubation 6 min; Sprague-Dawley rat and C57BL/6J mouse erythrocytes [1] |
Why This Matters
Procurement decisions must align with the model species: this compound is suitable for rat-based UT-B pharmacology but will be ineffective in mouse models, preventing wasted investment in the wrong model system.
- [1] BindingDB. BDBM50607931 (CHEMBL5289033). IC50: 200 nM (Sprague-Dawley rat UT-B); >10,000 nM (C57BL/6J mouse UT-B). Erythrocyte osmotic lysis assay, 6 min incubation. View Source
- [2] BindingDB. Cross-reference to other UT-B inhibitor entries with distinct species selectivity profiles. View Source
